molecular formula C14H18BrNO2S B13683635 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine

8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine

Cat. No.: B13683635
M. Wt: 344.27 g/mol
InChI Key: PLBMFAHTUVKLME-UHFFFAOYSA-N
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Description

8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine is a chemical compound that belongs to the class of thiazepines It is characterized by the presence of a bromine atom at the 8th position and a tert-butoxycarbonyl (BOC) protecting group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazepines, while deprotection results in the formation of the free amine derivative .

Scientific Research Applications

8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazepine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]diazepine
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]benzoxazepine

Uniqueness

8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine is unique due to the presence of the BOC protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in synthetic chemistry and enhances its versatility in various applications .

Properties

Molecular Formula

C14H18BrNO2S

Molecular Weight

344.27 g/mol

IUPAC Name

tert-butyl 8-bromo-3,5-dihydro-2H-1,4-benzothiazepine-4-carboxylate

InChI

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-6-7-19-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3

InChI Key

PLBMFAHTUVKLME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC2=C(C1)C=CC(=C2)Br

Origin of Product

United States

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